molecular formula C10H14N4O3 B14946201 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B14946201
M. Wt: 238.24 g/mol
InChI Key: BVFSTJQZSRJYPT-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is then alkylated with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propan-1-one moiety.

    Pyrrolidine Substitution: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the propan-1-one moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation: The propan-1-one moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting essential enzymes or disrupting cell membranes. If it has anti-inflammatory properties, it may modulate signaling pathways involved in inflammation.

Molecular Targets and Pathways

    Enzymes: Potential targets could include enzymes involved in metabolic pathways or signal transduction.

    Receptors: The compound may interact with specific receptors on the cell surface or within the cell.

    Pathways: It may affect various cellular pathways, such as those involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)-1-(morpholin-1-yl)propan-1-one: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    2-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    2-(4-nitro-1H-pyrazol-1-yl)-1-(azetidin-1-yl)propan-1-one: Similar structure with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its nitro-substituted pyrazole ring and pyrrolidine ring This combination imparts distinct chemical and biological properties that may not be present in similar compounds

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H14N4O3/c1-8(10(15)12-4-2-3-5-12)13-7-9(6-11-13)14(16)17/h6-8H,2-5H2,1H3

InChI Key

BVFSTJQZSRJYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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